![molecular formula C18H10F3N3O B2696474 (E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 866156-42-5](/img/structure/B2696474.png)
(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and a single bond to the rest of the molecule . The presence of a trifluoromethyl group in a molecule can significantly alter its physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can generally be introduced into molecules through various methods. One common method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecule contains a trifluoromethyl group attached to a phenyl ring, which is then connected to a prop-2-enamide group through a cyano group. Another phenyl ring with a cyano group is attached to the prop-2-enamide group. The presence of the trifluoromethyl group and the cyano groups could have significant effects on the molecule’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Trifluoromethyl groups are known to bestow distinctive physical-chemical properties on the compounds they are part of .科学的研究の応用
Molecular Structure and Hydrogen Bonding
The structural analysis of leflunomide metabolite analogs reveals insights into the hydrogen bonding networks and crystal packing interactions. Such studies are crucial for understanding the molecular behavior of compounds, including "(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide". The research on these analogs showcases the importance of molecular structure in predicting the behavior and interactions of complex molecules, contributing to the development of new materials with desired properties (Ghosh et al., 2000).
Enzyme Inhibition for Therapeutic Applications
The study of isoxazol and cinchoninic acid derivatives, including their effects on dihydroorotate dehydrogenase, provides valuable information for the development of disease-modifying antirheumatic drugs. This research demonstrates the potential of using chemical compounds to selectively inhibit enzymes involved in disease processes, offering a pathway for therapeutic applications (Knecht & Löffler, 1998).
Photophysical Properties
The synthesis and study of 3-aryl-2-cyano acrylamide derivatives, which exhibit different optical properties due to their distinct stacking modes, illustrate the compound's potential in developing new photonic materials. These materials could be used in applications ranging from organic light-emitting diodes (OLEDs) to sensors, highlighting the broad applicability of such research in material science and engineering (Song et al., 2015).
Chemical Synthesis and Material Properties
Research into the synthesis of cyano acrylamide derivatives and their properties, such as the study of a dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, contributes to our understanding of molecular design for specific functions. This includes exploring the electronic and thermal properties of compounds for use in dyes, coatings, and other materials, offering insights into the versatility of cyano acrylamides in chemistry and material science (Kotteswaran et al., 2016).
Crosslinking and Polymer Development
The development of aromatic polyamides with terminal cyano groups demonstrates the utility of "this compound" in creating heat-resistant polymeric materials. This research provides a foundation for producing advanced materials with enhanced thermal stability and mechanical properties, suitable for high-performance applications (Yu et al., 2009).
特性
IUPAC Name |
(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)15-5-7-16(8-6-15)24-17(25)14(11-23)9-12-1-3-13(10-22)4-2-12/h1-9H,(H,24,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWPAJTAWMEPP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

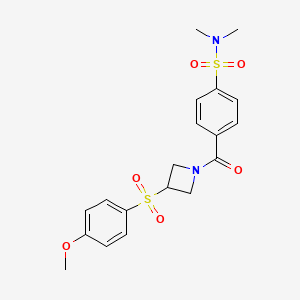
![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
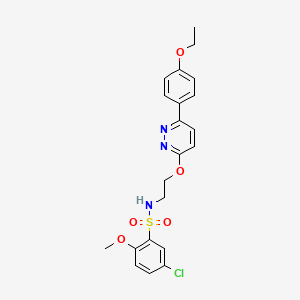
![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

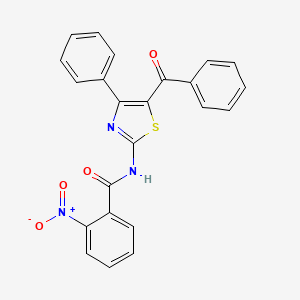

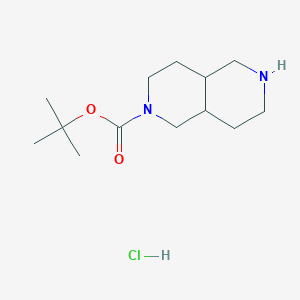
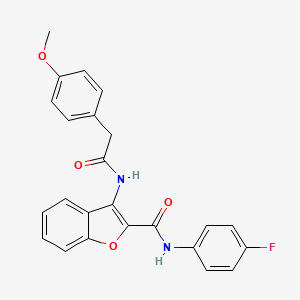
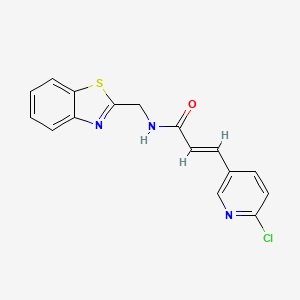
![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)
![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)